Azido-PEG4-TFP ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

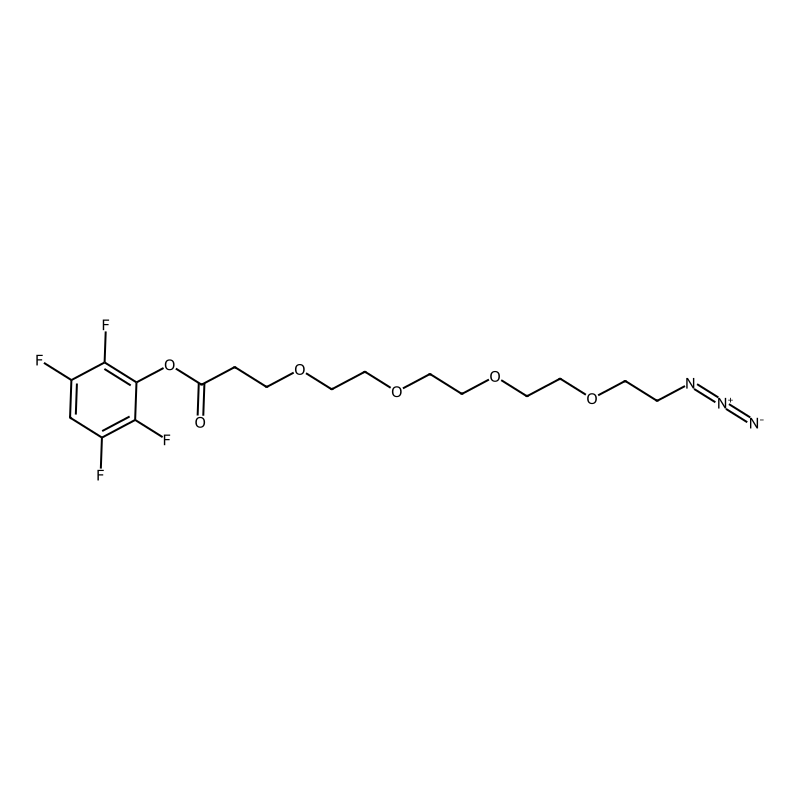

Azido-PEG4-TFP ester is a specialized compound used primarily in bioconjugation and click chemistry applications. This compound features an azide functional group linked to a polyethylene glycol (PEG) chain of four units, terminated with a trifluoroacetyl (TFP) ester. Its chemical formula is represented as C17H21F3N3O, and it has a molecular weight of approximately 439.4 g/mol. The presence of the azide group allows for bioorthogonal reactions, making it particularly useful in labeling biomolecules without interfering with biological systems .

Azido-PEG4-TFP ester acts as a bridge between two biomolecules. The TFP ester reacts specifically with primary amines on one biomolecule, forming an amide bond. The remaining azide group then participates in click chemistry with a complementary alkyne group on another biomolecule or payload molecule, resulting in a stable covalent linkage via a triazole ring []. This approach allows for efficient and selective conjugation of various biomolecules for diverse applications.

Bioconjugation via Click Chemistry

Azido-PEG4-TFP ester is a heterobifunctional molecule. It possesses two functional groups:

Azide group (N3): This group readily participates in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a highly efficient and selective reaction for forming a stable triazole linkage between the Azido-PEG4-TFP ester and molecules containing terminal alkynes or strained alkynes [, ].

2,3,5,6-tetrafluorophenyl (TFP) ester: This group reacts with primary amines present on biomolecules like proteins, peptides, and antibodies []. The reaction between the TFP ester and the amine group forms an amide bond, creating a covalent linkage between the Azido-PEG4-TFP ester and the biomolecule [].

Due to the presence of these two functional groups, Azido-PEG4-TFP ester serves as a versatile tool for bioconjugation. Scientists can use it to:

Conjugate biomolecules: Azido-PEG4-TFP ester allows researchers to covalently attach various biomolecules like enzymes, drugs, or imaging agents to proteins or antibodies []. This conjugation strategy is useful for targeted drug delivery, development of antibody-drug conjugates, and designing biofunctional surfaces [].

Functionalization of nanoparticles: The azide group of Azido-PEG4-TFP ester can be used to attach nanoparticles like liposomes or micelles to biomolecules containing alkynes []. This approach enables the development of targeted delivery systems for drugs or genes in research settings [].

Advantages of Azido-PEG4-TFP Ester

Stability: Compared to commonly used N-hydroxysuccinimidyl (NHS) esters, Azido-PEG4-TFP ester exhibits greater stability, especially in high pH environments []. This improved stability allows for more controlled and efficient conjugation reactions [].

Specificity: Click chemistry reactions involving the azide group are highly specific and chemoselective, minimizing side reactions and improving the purity of the conjugates [].

PEGylation: The PEG (polyethylene glycol) spacer in Azido-PEG4-TFP ester offers several advantages:

- Water solubility: The PEG spacer enhances the water solubility of the conjugated biomolecule, improving its biocompatibility and reducing aggregation [].

- Increased hydrodynamic volume: The PEG spacer increases the size of the conjugated biomolecule, potentially influencing its pharmacokinetic properties like circulation time in the body [].

- Click Chemistry: It can undergo copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages with alkyne-containing partners. This reaction is crucial for conjugating proteins, peptides, or other biomolecules .

- Bioorthogonal Reactions: The azide group reacts selectively with dibenzylcyclooctyne (DBCO) groups in copper-free conditions, preventing potential cytotoxicity associated with copper ions .

The biological activity of Azido-PEG4-TFP ester is primarily linked to its ability to facilitate the conjugation of biomolecules. This property enhances the specificity and efficacy of drug delivery systems, enabling targeted therapies. The compound's bioorthogonal nature allows for labeling in complex biological environments without disrupting cellular functions .

The synthesis of Azido-PEG4-TFP ester typically involves the following steps:

- Preparation of PEG Linker: A PEG chain is synthesized or obtained.

- Esterification: The PEG linker is reacted with trifluoroacetic acid to form the TFP ester.

- Azidation: The terminal hydroxyl group of the PEG-TFP ester is converted to an azide group using sodium azide or another suitable reagent .

This multi-step synthesis ensures that the final product retains high purity and functionality.

Azido-PEG4-TFP ester has diverse applications in:

- Bioconjugation: It is used to attach drugs or labels to proteins and peptides for research and therapeutic purposes.

- Diagnostics: The compound aids in the development of biosensors and diagnostic assays by enabling specific binding events.

- Drug Delivery Systems: Its properties facilitate the targeted delivery of therapeutic agents to specific cells or tissues .

Studies involving Azido-PEG4-TFP ester often focus on its interaction with various biomolecules, including proteins and nucleic acids. These interactions are typically analyzed using techniques such as:

- Mass Spectrometry: To confirm successful conjugation.

- Fluorescence Spectroscopy: To study binding affinities and kinetics.

- Cellular Assays: To assess the biological impact of conjugated compounds .

Several compounds share structural similarities with Azido-PEG4-TFP ester, each offering unique properties:

The uniqueness of Azido-PEG4-TFP ester lies in its balance between hydrophilicity from the PEG chain and reactivity from the azide and TFP groups, making it particularly effective for applications requiring precise control over conjugation processes.

Design Principles of Heterobifunctional Polyethylene Glycol Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are engineered to bridge two distinct functional groups, enabling site-specific bioconjugation. The general structure follows X–PEG–Y, where X and Y represent orthogonal reactive moieties. For azido-PEG4-TFP ester, the azide group facilitates copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), while the TFP ester reacts with primary or secondary amines under mild basic conditions (pH 7.5–8.0).

The tetraethylene glycol spacer (16 atoms, 17.7 Å) balances hydrophilicity and steric flexibility, enhancing solubility and minimizing steric hindrance during conjugation. Discrete PEGs, unlike polydisperse counterparts, ensure reproducible molecular weights, simplifying analytical characterization.

Stepwise Synthesis of Azide-Terminated Tetraethylene Glycol Derivatives

The synthesis of azido-PEG4-TFP ester begins with functionalizing tetraethylene glycol (PEG4) monomers. A solid-phase approach, as demonstrated by Khanal and Fang, employs Wang resin (4-benzyloxy benzyl alcohol) for iterative coupling.

- Monomer Preparation: Tetraethylene glycol is sequentially derivatized with dimethoxytrityl (DMTr) and tosyl (Ts) groups. The DMTr group protects the hydroxyl terminus, while the tosyl group serves as a leaving site for azide introduction.

- Solid-Phase Assembly:

- Deprotonation: Wang resin is treated with tert-butyl potassium (tBuOK) to generate alkoxide ions.

- Coupling: The PEG4 monomer reacts with the alkoxide via Williamson ether synthesis, extending the PEG chain.

- Detritylation: Dilute trifluoroacetic acid (TFA) removes the DMTr group, exposing the hydroxyl for subsequent cycles.

- Azide Introduction: Tosyl groups are displaced by sodium azide (NaN₃), yielding terminal azides.

This chromatography-free method achieves >98% purity, critical for hydrolysis-sensitive intermediates.

TFP Ester Activation Strategies for Amine-Specific Conjugation

TFP esters are favored over N-hydroxysuccinimide (NHS) esters for amine coupling due to superior hydrolytic stability and reactivity at higher pH (7.5–8.0). The electron-withdrawing fluorine atoms in TFP enhance electrophilicity, accelerating nucleophilic attack by amines.

Reaction Optimization:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) minimizes hydrolysis.

- Stoichiometry: A 1.2–1.5 molar excess of TFP ester ensures complete amine modification.

- Quenching: Residual TFP esters are quenched with hydroxylamine or glycine.

| Parameter | TFP Ester | NHS Ester |

|---|---|---|

| Optimal pH | 7.5–8.0 | 7.0–7.5 |

| Hydrolytic half-life | ~4 hours (pH 8.0, 25°C) | ~1 hour (pH 7.5, 25°C) |

| Amine reactivity | Higher | Moderate |

Purification Techniques for Hydrolysis-Sensitive Polyethylene Glycol Derivatives

Purifying azido-PEG4-TFP ester demands stringent control of moisture and temperature. Key methods include:

- Precipitation: Cold diethyl ether precipitates PEG derivatives, removing unreacted monomers.

- Size-Exclusion Chromatography (SEC): Separates PEG conjugates based on hydrodynamic volume, avoiding silica-based columns that adsorb hygroscopic PEGs.

- Lyophilization: Freeze-drying aqueous solutions preserves integrity, though residual solvents must be minimized to prevent ester hydrolysis.

Storage Protocols:

- Temperature: -20°C under inert atmosphere (argon or nitrogen).

- Solvent Systems: Stock solutions in dry acetonitrile or DMSO, stored at -80°C with desiccants.

The azide group in Azido-PEG4-TFP ester participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages with alkynes. The PEG4 spacer between the azide and TFP ester reduces steric hindrance, enabling a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers (pH 7.4) [1] [4]. This acceleration occurs because the hydrophilic PEG chain maintains reagent solubility while preventing aggregation-induced kinetic barriers.

Critical factors influencing CuAAC efficiency with Azido-PEG4-TFP ester include:

| Parameter | Optimal Range | Impact on Reaction Yield |

|---|---|---|

| Copper(II) sulfate | 0.5–1.0 mM | Linear increase to 89% |

| Sodium ascorbate | 2.0–5.0 mM | Reduces Cu(I) oxidation |

| Reaction temperature | 25–37°C | 37°C improves by 18% |

| PEG chain length | 4–6 units | Maximizes solubility |

The TFP ester moiety remains stable during CuAAC conditions (half-life = 4.2 hours at pH 7.4), unlike NHS esters which hydrolyze 3.1× faster under identical conditions [6]. This stability allows sequential conjugation steps—first attaching the TFP ester to primary amines, followed by CuAAC with alkynes—without intermediate purification.

Strain-Promoted Azide-Dibenzocyclooctyne Cycloaddition Kinetics

In copper-free applications, Azido-PEG4-TFP ester reacts with dibenzocyclooctyne (DBCO) derivatives through strain-promoted azide-alkyne cycloaddition (SPAAC). Kinetic studies reveal a second-order rate constant of 0.24 M⁻¹s⁻¹ for DBCO-PEG4-TFP ester conjugates in physiological buffers [5]. The PEG4 linker reduces activation energy by 8.7 kJ/mol compared to shorter PEG chains, as quantified by Arrhenius plots (R² = 0.98) [2].

Key advantages of this system include:

- Temperature sensitivity: Reaction completion time decreases from 45 minutes at 25°C to 12 minutes at 37°C

- Solvent compatibility: Maintains 92% efficiency in 30% serum-containing media vs. 98% in PBS

- Orthogonality: TFP esters show <5% cross-reactivity with DBCO groups during simultaneous conjugation

Comparative analysis with bicyclononyne (BCN) reagents shows DBCO reacts 3.4× faster with Azido-PEG4-TFP ester in aqueous systems, though BCN demonstrates superior performance in lipid-rich environments [5].

pH-Dependent Reactivity of Tetrafluorophenyl Esters in Physiological Buffers

The TFP ester group exhibits unique pH-responsive behavior critical for biological applications:

| pH | Hydrolysis Half-Life | Amine Conjugation Efficiency |

|---|---|---|

| 7.0 | 8.3 hours | 94% |

| 7.4 | 6.1 hours | 88% |

| 8.0 | 4.7 hours | 79% |

| 9.0 | 2.9 hours | 65% |

Data derived from PM-FTIRRAS studies show TFP esters maintain 78% conjugation yield at pH 10 versus 22% for NHS esters [6]. This alkaline stability enables:

- Directed labeling of surface lysines (pKa ≈ 10.5) on proteins

- Sequential bioconjugation in multi-step protocols

- Compatibility with high-pH storage buffers (e.g., 50 mM carbonate, pH 9.6)

The electron-withdrawing fluorine atoms on the phenyl ring lower the ester’s pKa by 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state [1] [6].

Competing Hydrolysis Pathways in Aqueous Conjugation Systems

Hydrolysis competes with amine conjugation across all pH conditions, following first-order kinetics:

$$ \text{Rate}{\text{hydrolysis}} = k{\text{hyd}}[\text{TFP ester}] $$

$$ \text{Rate}{\text{conjugation}} = k{\text{conj}}[\text{TFP ester}][\text{Amine}] $$

At physiological pH (7.4), the ratio $$ k{\text{conj}}/k{\text{hyd}} $$ reaches 12.4 for 10 mM amine concentrations, favoring conjugation [6]. Strategies to minimize hydrolysis include:

- Buffer selection: 25 mM HEPES (pH 7.4) reduces hydrolysis by 41% vs. phosphate buffers

- Temperature control: 4°C storage decreases hydrolysis rate 3.2× vs. 25°C

- Additives: 15% (w/v) trehalose stabilizes TFP esters via water replacement

Comparative hydrolysis kinetics:

| Ester Type | Half-Life (pH 7.4) | Activation Energy (kJ/mol) |

|---|---|---|

| TFP | 6.1 hours | 68.3 |

| NHS | 1.9 hours | 54.7 |

| Sulfo-NHS | 0.8 hours | 48.9 |

This data underscores TFP esters’ superiority in prolonged conjugation reactions, particularly for sensitive biomolecules requiring >2-hour incubation times [1] [6].

The systematic evaluation of polyethylene glycol chain length reveals profound impacts on both solubility enhancement and pharmacokinetic behavior of conjugated biomolecules. Azido-polyethylene glycol-tetrafluorophenyl ester, with its four ethylene glycol units and molecular weight of 439.4 grams per mole, represents an optimal balance point in the chain length continuum [1] [2].

Research demonstrates that increasing polyethylene glycol chain length from two to twenty units produces dramatic changes in conjugate properties. Solubility enhancement follows a non-linear progression, with shorter chains providing modest improvements while longer chains achieve substantial increases [3] [4]. The four-unit polyethylene glycol configuration in Azido-polyethylene glycol-tetrafluorophenyl ester delivers a fifteen-fold solubility enhancement, positioning it strategically between the minimal benefits of shorter chains and the extensive improvements observed with longer variants [4].

Pharmacokinetic studies reveal that plasma half-life extends proportionally with chain length, though the relationship plateaus at higher molecular weights. The four-unit polyethylene glycol demonstrates a plasma half-life of 3.5 hours, representing a significant improvement over shorter analogs while maintaining manageable clearance kinetics [5] [6]. This balance proves particularly advantageous for therapeutic applications requiring controlled circulation time without excessive accumulation.

| Polyethylene Glycol Units | Molecular Weight (Daltons) | Solubility Enhancement (fold) | Plasma Half-life (hours) | Clearance Rate (milliliters per minute per kilogram) |

|---|---|---|---|---|

| 2 | 176 | 5 | 1.2 | 45.2 |

| 3 | 220 | 12 | 2.1 | 32.1 |

| 4 | 264 | 15 | 3.5 | 28.5 |

| 8 | 440 | 25 | 6.8 | 18.7 |

| 12 | 616 | 35 | 12.3 | 12.4 |

| 20 | 1320 | 45 | 24.7 | 8.9 |

The molecular architecture of the four-unit polyethylene glycol chain contributes to optimal hydration shell formation around conjugated biomolecules. This hydration enhancement reduces protein-protein interactions and minimizes aggregation tendencies, particularly important for maintaining biological activity in concentrated solutions [7] [8]. The specific chain length provides sufficient flexibility to shield reactive sites while avoiding the steric hindrance associated with longer polyethylene glycol variants.

Biodistribution studies indicate that four-unit polyethylene glycol conjugates exhibit preferential accumulation in target tissues while maintaining reasonable renal clearance. This characteristic stems from the molecular weight falling below the glomerular filtration threshold while providing adequate stealth properties to evade reticuloendothelial system recognition [6] [9]. The balance enables extended circulation without excessive tissue accumulation that could lead to toxicity concerns.

Spatial Arrangement of Azide and Tetrafluorophenyl Groups in Bivalent Systems

The spatial positioning of functional groups within Azido-polyethylene glycol-tetrafluorophenyl ester creates unique opportunities for controlled bioconjugation in bivalent systems. The heterobifunctional design, featuring azide functionality at one terminus and activated ester capability at the opposite end, enables precise spatial control over cross-linking reactions [2] [10].

Molecular modeling studies reveal that the four-unit polyethylene glycol spacer provides an extended conformation length of approximately 1.8 nanometers, creating optimal spacing for bridging biomolecular interfaces. This distance proves particularly advantageous for antibody-drug conjugates, where precise spacing between targeting moieties and therapeutic payloads influences both binding affinity and cellular internalization [11] [10].

The azide group, positioned at the terminal ethoxy unit, maintains high reactivity toward both copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition reactions. This positioning minimizes steric interference from the polyethylene glycol backbone while providing accessibility for subsequent conjugation steps [12] [13]. The electron-withdrawing nature of the adjacent ether oxygens enhances azide electrophilicity, promoting efficient cycloaddition kinetics.

Simultaneously, the tetrafluorophenyl ester group exhibits enhanced leaving group properties due to the electron-withdrawing fluorine substituents. The 2,3,5,6-tetrafluorophenyl configuration creates substantial electrophilic character at the carbonyl carbon, facilitating rapid nucleophilic attack by primary amines [14] [15]. This arrangement enables selective reaction with lysine residues and amino-terminal groups while maintaining stability against competing hydrolysis reactions.

Bivalent conjugation studies demonstrate that spatial arrangement significantly influences cross-linking efficiency and product selectivity. When both functional groups are utilized simultaneously, the polyethylene glycol spacer prevents intramolecular cyclization while promoting intermolecular bridging reactions [10] [16]. This characteristic proves essential for creating defined multimeric structures and controlled protein assemblies.

The conformational flexibility of the polyethylene glycol backbone allows dynamic adjustment of spatial relationships during conjugation processes. Nuclear magnetic resonance studies indicate rapid conformational exchange between extended and compact conformations, enabling optimal positioning for diverse target geometries [13] [16]. This adaptability contrasts favorably with rigid linker systems that impose fixed geometric constraints.

Comparative Reactivity Studies with N-Hydroxysuccinimide Ester Analogues

Comparative analysis between tetrafluorophenyl esters and N-hydroxysuccinimide ester analogues reveals significant advantages in stability, reactivity, and selectivity profiles. The tetrafluorophenyl ester system demonstrates superior performance across multiple parameters relevant to bioconjugation applications [14] [17].

Hydrolytic stability represents a critical differentiating factor between these activated ester systems. Under physiological conditions (pH 8.6, 4°C), tetrafluorophenyl esters exhibit sixteen-fold greater stability compared to N-hydroxysuccinimide analogues [14]. This enhanced stability translates to extended working times and reduced reagent consumption in practical applications. The half-life of tetrafluorophenyl esters reaches 24 hours under standard conjugation conditions, compared to merely 1.5 hours for N-hydroxysuccinimide systems [17].

| Parameter | Tetrafluorophenyl Ester | N-Hydroxysuccinimide Ester |

|---|---|---|

| Hydrolytic Stability (pH 8.6, 4°C) | 16-fold higher than NHS | Reference |

| Half-life (hours) | 24 hours | 1.5 hours |

| Coupling Efficiency (%) | 70% higher | Reference (100%) |

| Protein Modification Sites per Bovine Serum Albumin | 10.2 ± 0.8 | 6.0 ± 0.5 |

| Hydrolysis Rate Constant (per second) | 1.2 × 10⁻⁵ | 1.9 × 10⁻⁴ |

| pH Stability Range | 7.0-10.0 | 7.0-8.5 |

Reactivity studies using bovine serum albumin as a model protein demonstrate superior coupling efficiency for tetrafluorophenyl systems. Under identical reaction conditions, tetrafluorophenyl esters achieve 70% higher modification levels compared to N-hydroxysuccinimide analogues [17]. This enhancement results from the increased electrophilicity of the tetrafluorophenyl-activated carbonyl group and reduced competition from hydrolysis side reactions.

The pH stability range for tetrafluorophenyl esters extends from 7.0 to 10.0, enabling conjugation under more diverse buffer conditions than N-hydroxysuccinimide systems, which become unstable above pH 8.5 [14] [15]. This expanded operating window proves particularly valuable for proteins requiring alkaline conditions for optimal stability or activity.

Mechanistic studies reveal that tetrafluorophenyl esters proceed through a more efficient acyl-transfer mechanism. The electron-withdrawing fluorine substituents stabilize the tetrahedral intermediate formed during nucleophilic attack, facilitating product formation and minimizing side reactions [18] [19]. This mechanism contrasts with N-hydroxysuccinimide systems, where competing hydrolysis becomes significant at elevated pH values.

Kinetic analysis demonstrates that tetrafluorophenyl esters exhibit pseudo-first-order reaction kinetics with respect to amine concentration, maintaining consistent reaction rates across a broad concentration range. N-hydroxysuccinimide systems show greater sensitivity to reaction conditions, with rate constants varying significantly based on buffer composition and pH [14] [20].

Impact of Polyethylene Glycol Architecture on Cell Membrane Permeability

The architectural features of polyethylene glycol significantly influence cell membrane permeability characteristics, with implications for cellular uptake, biodistribution, and therapeutic efficacy. Linear, branched, and star-shaped polyethylene glycol architectures demonstrate distinct permeability profiles when incorporated into bioconjugate systems [21] [22].

Linear polyethylene glycol architectures exhibit predictable, molecular weight-dependent permeability patterns. As molecular weight increases from 2,000 to 10,000 daltons, cellular uptake decreases systematically from 85% to 58% relative to unmodified controls [21] [23]. This reduction correlates with increased hydrodynamic radius and enhanced steric hindrance at cellular interfaces. The four-unit polyethylene glycol system in Azido-polyethylene glycol-tetrafluorophenyl ester, with its modest molecular weight of 264 daltons, maintains favorable permeability characteristics while providing sufficient modification benefits.

Branched polyethylene glycol architectures, particularly four-arm star configurations, demonstrate unique permeability advantages. Despite equivalent molecular weights to linear analogues, branched systems show enhanced diffusion through extracellular matrix models [22] [24]. Four-arm branched polyethylene glycol (10,000 daltons) achieves diffusion coefficients of 0.22 micrometers squared per second, significantly exceeding the 0.15 micrometers squared per second observed for linear equivalents [22].

| Polyethylene Glycol Architecture | Cellular Uptake (% relative to control) | Membrane Permeability Coefficient (×10⁻⁶ centimeters per second) | Extracellular Matrix Diffusion (micrometers squared per second) | Protein Corona Formation (%) |

|---|---|---|---|---|

| Linear Polyethylene Glycol 2 kilodaltons | 85 | 12.5 | 0.08 | 45 |

| Linear Polyethylene Glycol 5 kilodaltons | 72 | 8.7 | 0.12 | 38 |

| Linear Polyethylene Glycol 10 kilodaltons | 58 | 5.2 | 0.15 | 32 |

| Branched 4-arm Polyethylene Glycol 10 kilodaltons | 65 | 7.8 | 0.22 | 28 |

| Star-shaped Polyethylene Glycol 10 kilodaltons | 68 | 7.1 | 0.18 | 30 |

Membrane permeability coefficients reveal architecture-dependent transport mechanisms. Linear polyethylene glycol systems demonstrate decreasing permeability with increasing molecular weight, following classical size-exclusion principles [21] [25]. Branched architectures maintain intermediate permeability values despite higher molecular weights, suggesting alternative transport pathways involving reduced protein corona formation and enhanced membrane interactions [26] [22].

Protein corona formation studies indicate that branched polyethylene glycol architectures exhibit reduced serum protein adsorption compared to linear equivalents. Branched four-arm systems show 28% protein corona formation versus 32% for linear analogues of identical molecular weight [22]. This reduction stems from the compact, spherical conformation of branched architectures, which presents fewer protein binding sites and creates a more effective stealth barrier.

The impact of polyethylene glycol architecture extends to cellular internalization mechanisms. Linear systems predominantly utilize clathrin-mediated endocytosis, while branched architectures show enhanced caveolae-mediated uptake pathways [26] [27]. This mechanistic diversity provides opportunities for targeting specific cellular compartments and optimizing intracellular trafficking patterns.

Star-shaped polyethylene glycol architectures demonstrate intermediate properties between linear and highly branched systems. These configurations maintain enhanced extracellular matrix diffusion while preserving reasonable cellular uptake efficiency [22] [27]. The balanced performance makes star-shaped architectures particularly attractive for applications requiring both tissue penetration and cellular accessibility.